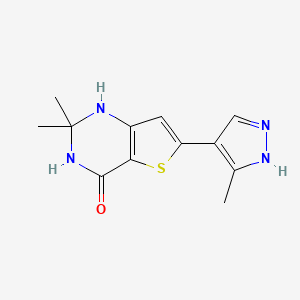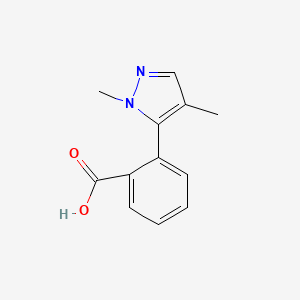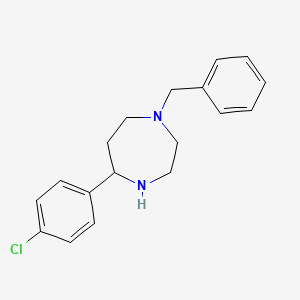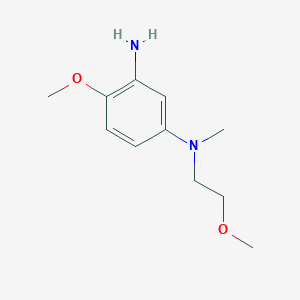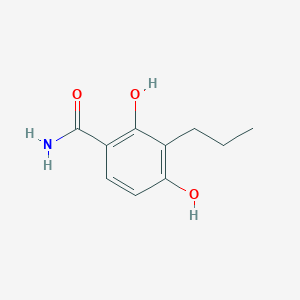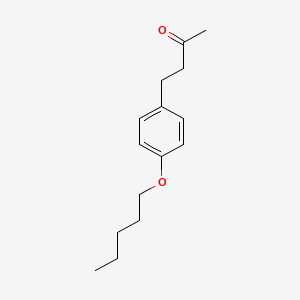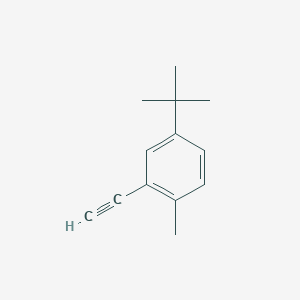
4-(tert-Butyl)-2-ethynyl-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(tert-Butyl)-2-ethynyl-1-methylbenzene is an organic compound with the molecular formula C13H16. It contains a benzene ring substituted with a tert-butyl group, an ethynyl group, and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene typically involves the alkylation of a benzene ring followed by the introduction of an ethynyl group. One common method involves the following steps:
Alkylation: The benzene ring is first alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of more robust catalysts to withstand industrial conditions.
化学反応の分析
Types of Reactions
4-(tert-Butyl)-2-ethynyl-1-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogenation, nitration, and sulfonation.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or oleum.
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Halogenation: Halogenated derivatives of this compound.
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Oxidation: Carbonyl compounds.
Reduction: Alkenes or alkanes.
科学的研究の応用
4-(tert-Butyl)-2-ethynyl-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(tert-Butyl)-2-ethynyl-1-methylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by the loss of a proton to regenerate the aromatic system.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced through interactions with specific reagents, leading to the formation of different products.
類似化合物との比較
4-(tert-Butyl)-2-ethynyl-1-methylbenzene can be compared with other similar compounds, such as:
4-tert-Butyl-1-methyl-benzene: Lacks the ethynyl group, resulting in different reactivity and applications.
2-Ethynyl-1-methyl-benzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
4-tert-Butyl-2-ethynyl-benzene: Lacks the methyl group, leading to variations in its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H16 |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
4-tert-butyl-2-ethynyl-1-methylbenzene |
InChI |
InChI=1S/C13H16/c1-6-11-9-12(13(3,4)5)8-7-10(11)2/h1,7-9H,2-5H3 |
InChIキー |
BXZQSWBVFJURAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)C#C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

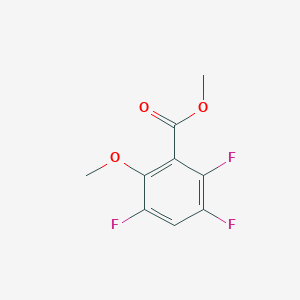
![methyl 1-methyl-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-7-carboxylate](/img/structure/B8337819.png)
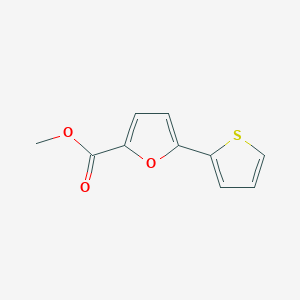
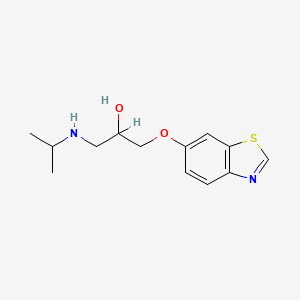
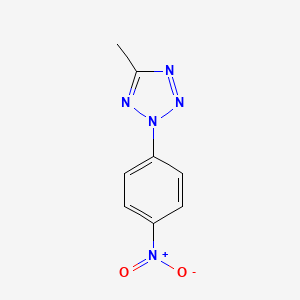
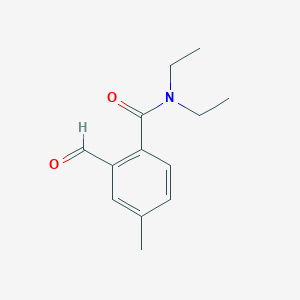
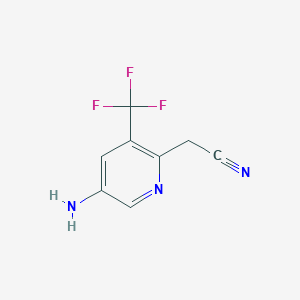
![3-[(Azetidine-3-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8337863.png)
